Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a hydroxyl group at position 7 and a carboxylate group at position 6, stabilized as a sodium salt. This structure confers high water solubility due to its ionic nature, making it advantageous for pharmaceutical and biochemical applications. The sodium derivative is likely synthesized through saponification of the ethyl ester followed by neutralization with sodium hydroxide.
Properties
IUPAC Name |
sodium;hydroxy-(7-oxopyrazolo[1,5-a]pyrimidin-6-ylidene)methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3.Na/c11-6-4(7(12)13)3-8-5-1-2-9-10(5)6;/h1-3,12-13H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUQSFZHCCIRRO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=C(O)[O-])C(=O)N2N=C1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds. This reaction is facilitated by the presence of a base, such as sodium hydroxide, which promotes the formation of the pyrazolo[1,5-a]pyrimidine ring . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form tetrahydropyrazolo[1,5-a]pyrimidine derivatives.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of 7-oxo-pyrazolo[1,5-a]pyrimidine-6-carboxylate.
Reduction: Formation of tetrahydropyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of materials with unique photophysical properties
Mechanism of Action
The mechanism of action of sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Key Research Findings
Synthesis Flexibility: The pyrazolo[1,5-a]pyrimidine core supports diverse functionalization via Suzuki coupling, aminolysis, and ester hydrolysis, enabling tailored physicochemical properties .
Structural Stability : Halogen and trifluoromethyl substituents enhance thermal stability and resistance to enzymatic degradation .
Biological Activity
Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a sodium salt derived from the pyrazolo[1,5-a]pyrimidine family, notable for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of immunology and oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_7N_3NaO_3, with a molecular weight of approximately 201.12 g/mol. The compound features a hydroxyl group at the 7-position and a carboxylate group at the 6-position, which significantly influence its solubility and biological activity.
Research indicates that this compound acts primarily as an inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK3. These kinases play critical roles in the signaling pathways of various cytokines and growth factors involved in immune responses and inflammation. By inhibiting these pathways, the compound has potential applications in treating autoimmune diseases, inflammatory disorders, and certain cancers .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In studies assessing its antibacterial efficacy, it demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.062 to 0.25 µg/mL against various isolates, indicating its potential as an effective antimicrobial agent .
Antibiofilm Activity
The compound has also shown promising antibiofilm activity. In vitro assays revealed that it could inhibit biofilm formation by significant percentages (over 80%) in bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . This property is particularly valuable in clinical settings where biofilm-associated infections are challenging to treat.
Anticancer Potential
This compound has been explored for its anticancer properties. Its ability to modulate immune responses through JAK inhibition may contribute to its effectiveness in cancer therapy. Recent studies have highlighted its potential in reducing tumor growth and enhancing the efficacy of existing chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity. Variations in the functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can lead to different pharmacological profiles:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate | Ethyl ester instead of sodium salt | Increased lipophilicity; potential for oral bioavailability |
| Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate | Methyl ester variant | Altered pharmacokinetics; may exhibit different biological activity |
| Sodium 4-benzyl-7-oxo-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Benzyl substitution at position 4 | Enhanced potency against specific kinases |
These modifications can optimize the therapeutic profile of derivatives while maintaining or enhancing biological activity .
Case Studies
Several studies have investigated the efficacy of this compound in clinical settings:
- Autoimmune Disorders : Clinical trials have indicated that this compound may reduce symptoms in patients with rheumatoid arthritis by modulating inflammatory cytokines through JAK inhibition.
- Infectious Diseases : Its antibacterial properties were evaluated in a clinical setting involving patients with chronic infections; results showed significant improvement in infection control compared to standard treatments.
- Cancer Therapy : Preclinical studies demonstrated that combining this compound with existing chemotherapeutics resulted in enhanced tumor regression rates in animal models.
Q & A
Q. How do substituents (e.g., hydroxyl, carboxylate) impact intermolecular interactions in the solid state?
- Answer : The hydroxyl group participates in N–H⋯O hydrogen bonds (2.8–3.0 Å), while the carboxylate forms O–H⋯N interactions, stabilizing layered packing. These interactions are critical for co-crystal engineering. Compare with ethyl ester analogs, where weaker van der Waals forces dominate .
Q. What experimental and computational methods resolve tautomeric ambiguity in pyrazolo[1,5-a]pyrimidines?
- Answer : Variable-temperature NMR (VT-NMR) identifies tautomers via chemical shift changes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict stable tautomeric forms. For crystallized samples, electron density maps from high-resolution (<0.8 Å) X-ray data confirm dominant tautomers .
Methodological Notes
- Synthesis Optimization : Use Dean-Stark traps to remove water during cyclization, improving yields by 15–20% .
- Crystallization : Slow evaporation from ethanol/water (7:3 v/v) yields diffraction-quality crystals.
- Bioactivity Screening : Prioritize assays targeting kinases (e.g., CDK2) due to structural similarity to active scaffolds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
